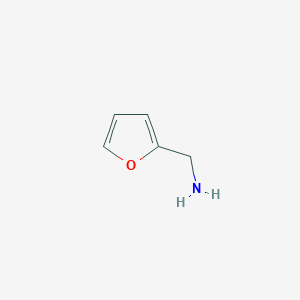
Furfurylamine
概要
説明
Furfurylamine is an aromatic amine typically formed by the reductive amination of furfural with ammonia . It is widely utilized in manufacturing polymers, food additives, fibers, fuel additives, flavors, and pharmaceuticals . It appears as a colorless liquid .
Synthesis Analysis
Furfurylamine can be synthesized from biomass-derived furfural by combining chemocatalysis with biocatalysis in a three-component deep eutectic solvent . Another method involves the use of heterogeneous metal catalysts, where cobalt has proven to be the most effective metal for the synthesis of the corresponding primary amine .Molecular Structure Analysis
The molecular formula of Furfurylamine is C5H7NO . The InChIKey is DDRPCXLAQZKBJP-UHFFFAOYSA-N .Chemical Reactions Analysis
The selectivity to primary amine and secondary amine in the synthesis of Furfurylamine is governed by the relative rate of hydrogenolysis and hydrogenation of the Schiff base intermediate .Physical And Chemical Properties Analysis
Furfurylamine has a molar mass of 97.12 g/mol . It appears as a colorless liquid and has about the same density as water . It is used as a corrosion inhibitor and to make soldering flux .科学的研究の応用
Bio-Chemicals Production
Furfurylamine is a key component in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis . This process is crucial in the production of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Biopolymer Synthesis
Furfurylamines, including furfurylamine, have significant potential in applications for manufacturing drug synthons and monomers used in polymer production . They are used as monomers in biopolymer synthesis .
Preparation of Pharmacologically Active Compounds
Furfurylamines are used for the preparation of pharmacologically active compounds . For example, they are intermediates in the synthesis of pharmaceuticals such as antiseptic agents, antihypertensives, and diuretics .
Transaminase Catalysed Upgrading of Furfurals
Furfurylamines can be produced from furfurals using transaminases, a mild sustainable method for the amination of furfural and derivatives . This one-step biocatalytic route is advantageous over traditional synthetic routes due to its avoidance of by-product formation and sensitivity of the furan ring to reductive conditions .
Production of Solvents, Plastics, Resins, and Fuel Additives
Furfurylamine is recognized as an attractive platform molecule for the production of solvents, plastics, resins, and fuel additives . It is derived from furfural, which is prepared via the acid-catalysed dehydration of pentoses and hexoses obtained by the hydrolysis of cellulosic biomass waste .
Synthesis of Barmastine
Furfurylamine is used in the synthesis of Barmastine , a chemotherapeutic drug used to treat certain types of cancer.
作用機序
Target of Action
Furfurylamine is an aromatic amine typically formed by the reductive amination of furfural with ammonia . It is used in the synthesis of various pharmaceutical drugs and chemical compounds . For instance, the pharmaceutical drug furtrethonium, a parasympathomimetic cholinergic, is a trimethyl ammonium derivative of furfurylamine .
Mode of Action
The mode of action of furfurylamine involves its interaction with its targets through a process known as reductive amination . This process involves the conversion of a carbonyl group (C=O) to an amine group (NH2) in the presence of a reducing agent . The reductive amination of furfural to furfurylamine uses an aqueous solution of ammonia and molecular hydrogen as an amine source and a reducing agent, respectively .
Biochemical Pathways
Furfurylamine affects the biochemical pathways involved in the synthesis of various chemicals. It is derived from furfural, a versatile platform molecule that can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . The conversion of furfural into high-value-added chemicals, including furfurylamine, is part of these affected pathways .
Pharmacokinetics
It is known that furfurylamine is soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of furfurylamine.
Result of Action
The result of furfurylamine’s action is the formation of various chemical compounds. For instance, it is used in the synthesis of the pharmaceutical drug furtrethonium . Furfurylamine also has use in the synthesis of Barmastine , a chemotherapeutic agent used in the treatment of certain types of cancer.
Action Environment
The action of furfurylamine can be influenced by various environmental factors. For instance, the reductive amination of furfural to furfurylamine requires specific reaction conditions, such as a suitable catalyst and specific temperature and pressure . Furthermore, the sustainable production of amines from renewable resources, such as biomass, is necessary for the eco-friendly production of furfurylamine .
Safety and Hazards
将来の方向性
The sustainable production of amines from renewable resources, such as biomass, is necessary. Research is being conducted on the synthesis of biobased primary and secondary amines with currently available biobased resources . The development of an efficient approach for chemoenzymatically transforming biomass to furfurylamine is also being explored .
特性
IUPAC Name |
furan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPCXLAQZKBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Record name | FURFURYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3524 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052295 | |
| Record name | Furfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | FURFURYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3524 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Furanmethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfurylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
99 °F (NFPA, 2010) | |
| Record name | FURFURYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3524 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
4.73 [mmHg] | |
| Record name | Furfurylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
617-89-0 | |
| Record name | FURFURYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3524 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfurylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfurylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furfurylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanmethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfurylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86GAN59F7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of furfurylamine?
A1: Furfurylamine has the molecular formula C5H7NO and a molecular weight of 97.12 g/mol. []
Q2: Are there any spectroscopic data available to characterize furfurylamine?
A2: Yes, furfurylamine has been characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR. These techniques help confirm its structure and provide insights into its chemical environment. [, , ]
Q3: What is known about the conformation of furfurylamine?
A3: Gas-phase electron diffraction and microwave spectroscopy studies revealed that furfurylamine exists as a mixture of two conformers: a dominant gauche (skew) conformation (87%) and a syn conformation (13%) where the C-N bond eclipses the furan ring's C=C bond. Hydrogen bonding between the amine hydrogens and the furan oxygen or the C=C π-electrons likely stabilizes these conformations. []
Q4: What are the common methods for synthesizing furfurylamine?
A4: Furfurylamine can be synthesized through several methods, including:
- Reductive amination of furfural: This method utilizes furfural, another biomass-derived platform chemical, and employs catalysts like Raney nickel [, ], Raney cobalt [], or electron-rich ruthenium supported on nitrogen-doped biochar []. Ammonia and molecular hydrogen often serve as the nitrogen source and reducing agent, respectively [].
- Direct conversion from furfuryl alcohol: This approach involves reacting furfuryl alcohol with ammonia in the presence of a catalyst, such as Raney nickel [].
- Electrochemical reduction of furfuryloxime: This method employs a lead cathode in a water-ethyl acetate mixture of dipotassium orthophosphate for the reduction. []
Q5: What factors influence the selectivity of furfurylamine synthesis via reductive amination?
A5: The selectivity towards primary or secondary amines during furfural reductive amination depends on the relative rates of hydrogenolysis and hydrogenation of the Schiff base intermediate. For instance, Raney cobalt exhibits high efficiency in hydrogenolysis, favoring furfurylamine formation, while its low hydrogenation activity minimizes by-product formation. []
Q6: How do metal-support interactions affect the catalytic activity in furfural amination?
A6: Metal-support interactions play a crucial role in catalyst performance. For example, in Pd/MoO3-x catalysts, varying the preparation temperature modulates the interaction between Pd nanoparticles and the MoO3-x support. This modulation influences the catalyst's activity and selectivity towards furfurylamine. MoV species in the support act as acidic promoters for carbonyl group activation and interact with Pd to promote the hydrogenolysis of Schiff base intermediates, enhancing furfurylamine yield. []
Q7: What are the applications of furfurylamine in polymer chemistry?
A7: Furfurylamine is a versatile building block for various polymers:
- Benzoxazine resins: Furfurylamine reacts with phenols and formaldehyde to produce furfurylamine-based benzoxazine monomers, which upon polymerization, yield high-performance thermosets with attractive thermal properties. [, , , ]
- Polyurethane-epoxy networks: Furfurylamine-modified DGEBA (diglycidyl ether of bisphenol A) can be used as a crosslinker for polyurethane prepolymers. Furfurylamine can act as a thermoreversible coupling element through Diels-Alder adducts, influencing the network properties. []
- Polyaspartic acid graft copolymers: Grafting furfurylamine onto polyaspartic acid produces copolymers with excellent scale and corrosion inhibition properties, surpassing the performance of unmodified polyaspartic acid. []
Q8: How does furfurylamine enhance the properties of benzoxazine resins?
A8: Incorporating furfurylamine into benzoxazine resins offers several advantages:
- Lower curing temperature: The furan moiety in furfurylamine-based benzoxazines exerts a co-operative activating effect, leading to lower polymerization temperatures compared to conventional benzoxazines. []
- Improved thermal stability: Furfurylamine contributes to enhanced thermal stability in the resulting polybenzoxazines, evidenced by higher degradation temperatures and char yields. [, , ]
- Renewable content: Utilizing furfurylamine derived from biomass aligns with the increasing demand for sustainable and bio-based polymers. []
Q9: Can furfurylamine be used in the development of self-healing polymers?
A9: Yes, furfurylamine plays a crucial role in creating self-healing polymers:
- Diels-Alder chemistry: The furan ring in furfurylamine participates in reversible Diels-Alder reactions with bismaleimides, enabling the formation of dynamic covalent bonds. This reversibility imparts self-healing properties to the resulting polymer networks. [, ]
- Fatty acid-based networks: Reacting epoxidized fatty acids with furfurylamine introduces furan functionality, enabling the creation of crosslinked networks via Diels-Alder chemistry with bismaleimides. These networks exhibit thermoreversible crosslinking and self-healing capabilities. []
Q10: How does the carbonization temperature affect the properties of furfurylamine-derived carbon adsorbents?
A10: Carbonization temperature significantly influences the properties of furfurylamine-based polybenzoxazine-derived carbon adsorbents. Higher carbonization temperatures generally lead to increased surface area and pore volume, enhancing CO2 adsorption capacity. []
Q11: Has computational chemistry been used to study furfurylamine and its derivatives?
A11: Yes, computational methods like Density Functional Theory (DFT) have been employed to investigate:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
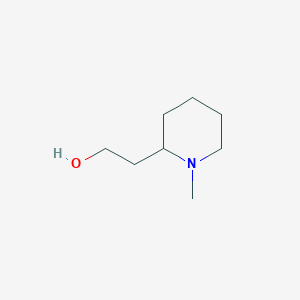


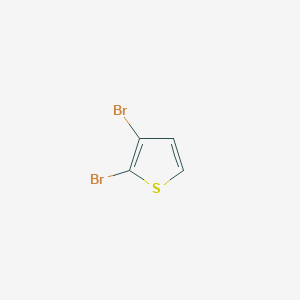



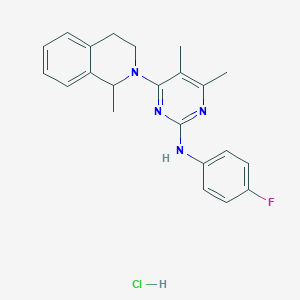
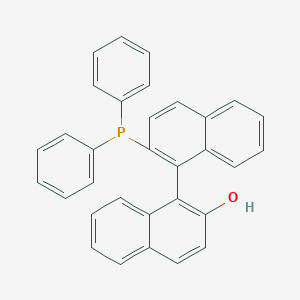
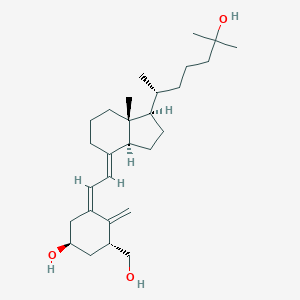

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
